Methyl 2-amino-3-(4-cyanophenyl)propanoate
Description
Methyl 2-amino-3-(4-cyanophenyl)propanoate is an α-amino acid ester featuring a 4-cyanophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. The cyano (-CN) group at the para position of the phenyl ring imparts electron-withdrawing properties, influencing both reactivity and physicochemical characteristics.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3 |
InChI Key |
YQFIQNIOQYPOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-amino-3-(4-cyanophenyl)propanoate
General Synthetic Approach
The synthesis of this compound typically involves:
- Formation of the 3-(4-cyanophenyl) substituted intermediate.
- Introduction of the amino group at the 2-position.
- Esterification to form the methyl ester.
The synthetic routes can be broadly categorized into:
Specific Preparation Routes
Amidation and Esterification Route
A documented method involves the reaction of 2-(4-cyanophenylamino)acetic acid with coupling agents followed by esterification:
- Step 1: Activation of 2-(4-cyanophenylamino)acetic acid with carbonyldiimidazole (CDI) in toluene at 25–35°C, followed by heating to 55–60°C for 2 hours to form an activated intermediate.
- Step 2: Addition of an amino acid derivative such as ethyl 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido propanoate, stirring at 60–65°C for 3 hours.
- Step 3: Further heating at 100°C for 3 hours to complete the coupling.
- Step 4: Workup involving distillation of toluene, washing with methylene dichloride and water, and crystallization from ethyl acetate to isolate the product as a crystalline ester.
This method yields ethyl esters of related compounds and can be adapted for methyl esters by substituting the alcohol used in esterification.
Malonic Acid Condensation with 4-Cyanobenzaldehyde
An alternative approach is based on a Knoevenagel-type condensation between malonic acid and 4-cyanobenzaldehyde in the presence of ammonium acetate in ethanol:
- Step 1: Reflux malonic acid, 4-cyanobenzaldehyde, and ammonium acetate in ethanol for approximately 8 hours.
- Step 2: Cooling the reaction mixture to precipitate the amino-substituted acid.
- Step 3: Isolation by filtration and purification.
- Step 4: Subsequent esterification of the amino acid with methanol and thionyl chloride under reflux to afford the methyl ester.
This method provides a direct route to the 2-amino-3-(4-cyanophenyl)propanoic acid followed by esterification to the methyl ester.
Borate-Mediated Amination of 3,4-Disubstituted Benzaldehydes
A patented method involves:
- Step 1: Formation of a 3,4-disubstituted phenyl-cyclic acetal.
- Step 2: Boration using organolithium reagents (e.g., n-butyllithium) and trialkoxy borane to form a dihydroxyboryl intermediate.
- Step 3: Azidation and reduction with sodium borohydride in the presence of a copper catalyst to convert the borate intermediate into the amino-substituted benzaldehyde.
- Step 4: Subsequent functional group transformations to obtain the amino acid ester.
This method proceeds under mild conditions and avoids condensation side reactions, providing high yields of 2-amino-3,4-disubstituted benzaldehydes which can be converted to the target compound.
Data Table Summarizing Key Preparation Parameters
| Preparation Method | Key Reagents & Conditions | Reaction Time | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation with CDI and esterification | 2-(4-cyanophenylamino)acetic acid, CDI, toluene | 2 + 3 + 3 hours | 25–35°C to 100°C | Not specified | Crystallization from ethyl acetate |
| Malonic acid condensation + esterification | Malonic acid, 4-cyanobenzaldehyde, ammonium acetate, methanol, thionyl chloride | ~8 hours + 8 hours reflux | Reflux in ethanol/methanol | ~85-91% (acid), 91% (ester) | Direct synthesis of amino acid then esterification |
| Borate-mediated amination | n-BuLi, trialkoxy borane, azide, NaBH4, copper catalyst | Not specified | Mild, room temperature | High | Mild conditions, high yield, minimal side reactions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-cyanophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of methyl 2-nitro-3-(4-cyanophenyl)propanoate.
Reduction: Formation of methyl 2-amino-3-(4-aminophenyl)propanoate.
Substitution: Formation of 2-amino-3-(4-cyanophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-amino-3-(4-cyanophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (CN, F, Cl): The cyano group in the target compound enhances electrophilic substitution reactivity compared to halogens (F, Cl). For instance, the -CN group’s strong electron withdrawal may increase acidity of adjacent protons, facilitating deprotonation in synthetic modifications .
- Electron-Donating Groups (OCH₃, vinyl): Methoxy groups in analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate stabilize resonance structures, directing reactions to specific ring positions. Vinyl substituents (e.g., in ) introduce unsaturation, enabling conjugation or polymerization .
Stereochemical and Conformational Considerations
- The (2S)-configuration in Methyl (2S)-2-amino-3-[3-(4-methoxyphenyl)phenyl]propanoate highlights the role of chirality in biological activity, as enantiomers often exhibit divergent pharmacological profiles .
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation, which may facilitate cycloaddition reactions or intramolecular hydrogen bonding .
Biological Activity
Methyl 2-amino-3-(4-cyanophenyl)propanoate, an amino acid derivative with the molecular formula C11H12N2O2, has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an amino group, a propanoate moiety, and a cyano-substituted phenyl ring, which collectively contribute to its reactivity and interactions with various biological targets.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Weight : 204.22 g/mol
- Key Functional Groups :
- Amino group (-NH2)
- Methyl ester group (-COOCH3)
- Cyano group (-CN)
This combination of functional groups enhances the compound’s lipophilicity and binding affinity, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group may facilitate electrostatic interactions. These interactions are crucial for modulating the activity of various biological targets, including enzyme inhibition and receptor modulation.
Enzyme Inhibition
One of the notable areas of research involves the compound's potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. Compounds with similar structures have shown promising inhibitory activities against DPP-IV, with IC50 values in the low micromolar range . This suggests that this compound may also exhibit effective DPP-IV inhibition.
Research on DPP-IV Inhibition
A study focusing on related α-amino acid derivatives indicated that modifications to the structure could enhance DPP-IV inhibitory activity. For instance, proline derivatives displayed effective inhibition with IC50 values ranging from 1 to 10 μM, highlighting the importance of structural optimization in developing potent inhibitors .
| Compound | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Proline Derivative A | Structure A | 5 | |
| Proline Derivative B | Structure B | 3 | |
| This compound | C11H12N2O2 | TBD |
Antiviral Studies
Although direct studies on this compound's antiviral activity are scarce, related compounds have shown significant promise in inhibiting viral infections through structural modifications that enhance binding to viral proteins . This opens avenues for further exploration of this compound in antiviral drug development.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-3-(4-cyanophenyl)propanoate, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Protecting the amino group during esterification to prevent side reactions.
- Using anhydrous conditions to stabilize the cyanophenyl moiety, which is sensitive to hydrolysis.
- Purification via recrystallization or reverse-phase HPLC to isolate the hydrochloride salt form for enhanced stability . Critical quality control involves NMR to confirm the absence of unreacted intermediates and LC-MS to verify molecular weight.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does the 4-cyanophenyl group influence spectral data?
- ¹H/¹³C NMR : The cyano group’s electron-withdrawing nature deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons near CN appear at δ 7.6–8.0 ppm) .
- IR Spectroscopy : A strong absorption band at ~2230 cm⁻¹ confirms the C≡N stretch.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the calculated mass (C₁₁H₁₁N₂O₂: 217.08 g/mol). Discrepancies may indicate impurities or degradation .
Advanced Research Questions
Q. How does the 4-cyanophenyl substituent influence the compound’s reactivity in peptide coupling reactions compared to halogenated analogs?
The cyano group’s electron-withdrawing nature increases electrophilicity at the β-carbon, enhancing reactivity in nucleophilic acyl substitutions. Compared to 4-bromo or 4-fluoro analogs (which rely on halogen’s inductive effects), the cyano group offers stronger polarization but may reduce solubility in polar solvents. Experimental optimization of coupling agents (e.g., HATU vs. EDCI) and solvent polarity is critical to balance reaction efficiency and byproduct formation .
Q. What crystallographic challenges arise with this compound, and how can SHELX software address them?
Challenges include poor crystal growth due to molecular flexibility and twinning. SHELX workflows recommend:
- Using high-resolution synchrotron data to resolve ambiguous electron density.
- Applying TWIN/BASF commands in SHELXL to model twinned crystals.
- Restraining thermal parameters of the cyanophenyl group to mitigate disorder . Comparative studies with halogenated analogs (e.g., 4-bromo derivatives) show SHELXD’s robustness in phasing despite low occupancy .
Q. How can contradictory bioactivity data between this compound and its 4-fluorophenyl analog be resolved?
Discrepancies in receptor binding assays may stem from differences in electronic (CN vs. F) or steric profiles. Methodological approaches include:
- Molecular Docking : Compare binding poses with target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonding with CN vs. hydrophobic interactions with F) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate entropy-driven (CN) vs. enthalpy-driven (F) interactions .
- Metabolic Stability Assays : Assess cytochrome P450 interactions to rule out pharmacokinetic confounding factors .
Methodological Comparisons
Q. What experimental strategies differentiate the biological activity of this compound from its methylsulfonylphenyl analog?
| Parameter | 4-Cyanophenyl Derivative | 3-Methylsulfonylphenyl Analog |
|---|---|---|
| Solubility | Lower (CN hydrophobicity) | Higher (polar SO₂ group) |
| Receptor Affinity | Prefers aromatic π-π interactions | Targets sulfonyl-binding pockets |
| Synthetic Yield | 60–70% (sensitive to hydrolysis) | 75–85% (stable intermediate) |
| Source: Comparative data from |
Data Contradiction Analysis
Q. When crystallographic and computational models conflict regarding the compound’s conformation, how should researchers proceed?
- Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray torsional angles.
- Use QM/MM hybrid methods to simulate crystal packing effects, which may force non-equilibrium conformations .
- Cross-reference with solution-state NMR NOE data to assess conformational flexibility .
Interaction Studies
Q. How does this compound modulate enzyme kinetics compared to its nitro-substituted counterpart?
- Cyano Group : Acts as a hydrogen-bond acceptor, inhibiting enzymes like tyrosine kinases (IC₅₀ ~5 µM).
- Nitro Group : Generates reactive oxygen species (ROS) under UV light, leading to non-specific oxidation . Methodological recommendations:
- Use stopped-flow spectroscopy to capture transient enzyme-inhibitor complexes.
- Perform competitive inhibition assays with NADPH to rule out redox-mediated effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
